molecular formula C28H24FNO5 B11126797 2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126797
M. Wt: 473.5 g/mol
InChI Key: NAISGWVMBKWXSA-UHFFFAOYSA-N
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Description

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and the introduction of the dimethoxyphenyl and fluorophenyl groups. The synthetic route typically involves:

    Formation of the Chromeno[2,3-c]pyrrole Core: This step may involve cyclization reactions under acidic or basic conditions.

    Introduction of Substituents: The dimethoxyphenyl and fluorophenyl groups are introduced through substitution reactions, often using reagents like halides or organometallic compounds.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Chemical Reactions Analysis

2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-(2-FLUOROPHENYL)-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Comparison with Similar Compounds

Similar compounds include other chromeno[2,3-c]pyrrole derivatives and phthalimide derivatives. These compounds share structural similarities but may differ in their biological activities and chemical properties. For instance, phthalimide derivatives are known for their role as enzyme inhibitors and have been studied for their potential therapeutic applications .

Properties

Molecular Formula

C28H24FNO5

Molecular Weight

473.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)ethyl]-1-(2-fluorophenyl)-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H24FNO5/c1-16-8-10-21-19(14-16)26(31)24-25(18-6-4-5-7-20(18)29)30(28(32)27(24)35-21)13-12-17-9-11-22(33-2)23(15-17)34-3/h4-11,14-15,25H,12-13H2,1-3H3

InChI Key

NAISGWVMBKWXSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=CC=C5F

Origin of Product

United States

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